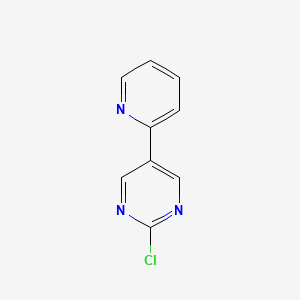

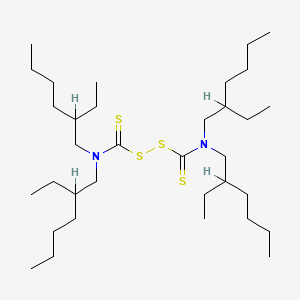

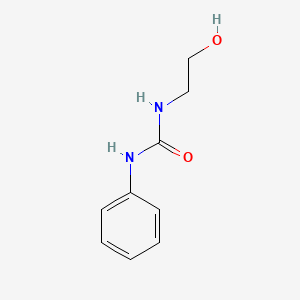

![molecular formula C11H9FN2O B3052041 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 380638-36-8](/img/structure/B3052041.png)

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Vue d'ensemble

Description

The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates .

Synthesis Analysis

There have been recent advances in carbon-difluoroalkylation and -difluoroolefination with difluorocarbene . Also, a metal-free sequential decarbonylative annulation of Ncyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .Chemical Reactions Analysis

The construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones has been achieved through a metal-free sequential decarbonylative annulation of Ncyanamides .Applications De Recherche Scientifique

Anticancer Potential

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one belongs to the quinazoline derivatives, which have been extensively studied for their anticancer properties. Quinazoline derivatives, including the specified compound, have shown promise as anticancer drugs due to their wide range of biological activities, such as inhibition of EGFR, which is vital for cancer treatment. Recent patents and articles highlight the development of novel quinazoline compounds as inhibitors of kinases, histone deacetylase, and some metabolic pathways, showing the potential of these compounds in cancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, targeting thymidylate synthase in colorectal cancer with quinazoline derivatives, such as raltitrexed, has emerged as a therapeutic approach, highlighting the therapeutic role of these compounds in cancer treatment, especially for patients with specific toxicities or a history of cardiac disease (Avallone, Gennaro, Silvestro, Iaffaioli, & Budillon, 2014).

Optoelectronic Applications

Beyond their medicinal applications, quinazoline derivatives, including 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one, have been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility beyond pharmacological uses (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Chemical Properties

Research on quinazoline derivatives also focuses on their synthesis and chemical properties. The development of eco-friendly, mild, and atom-efficient synthetic strategies for quinazolines has been a significant area of interest. These efforts aim to explore promising routes for synthesizing quinazolines and investigating their properties for potential applications, including but not limited to medicinal chemistry (Faisal & Saeed, 2021).

Orientations Futures

The synthesis of 2,3-dihydropyrroles and the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones are areas of active research, with significant recent advances leading to the development of new drug candidates . Future research may continue to explore these and other related compounds for their potential pharmacological applications.

Propriétés

IUPAC Name |

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWCQPPXEADXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352608 | |

| Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one | |

CAS RN |

380638-36-8 | |

| Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

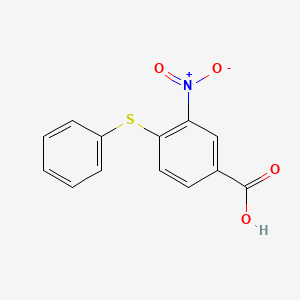

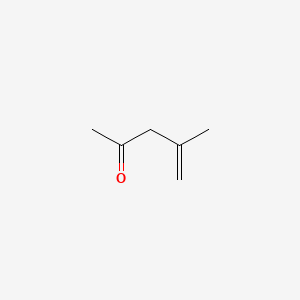

![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)

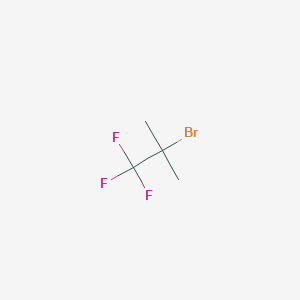

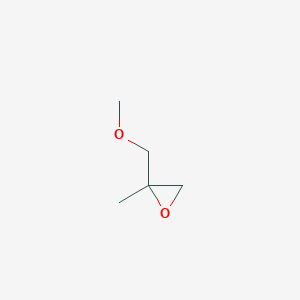

![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)

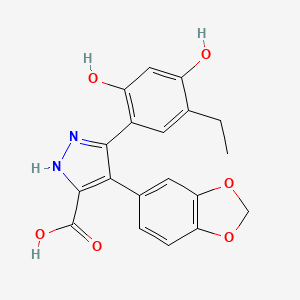

![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)

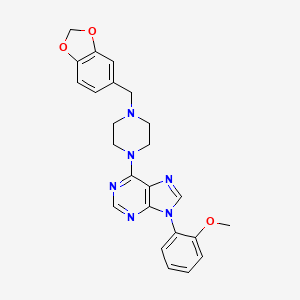

![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)